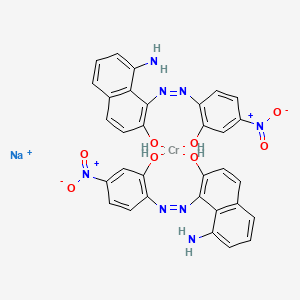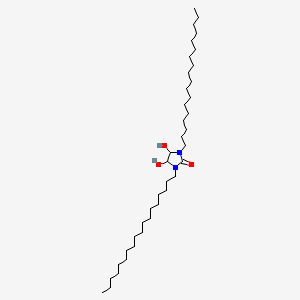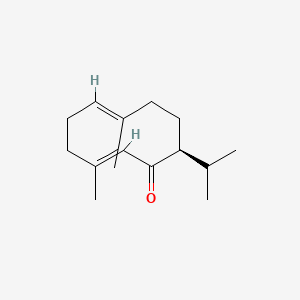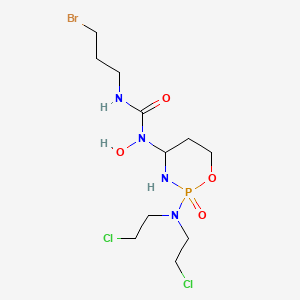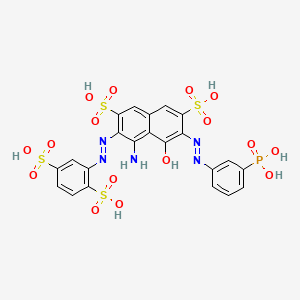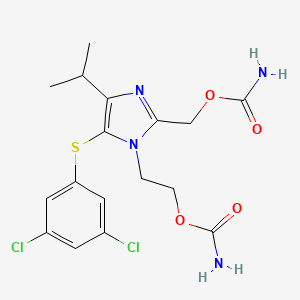
Benzene, 1-(2-cyclopenten-1-yl)-4-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “NIOSH/CZ1340000” is a chemical substance identified by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of a broader category of chemicals that are studied for their potential health effects and industrial applications. NIOSH is a research agency focused on the study of worker safety and health, and it provides guidelines and recommendations for the safe handling of various chemicals .
Vorbereitungsmethoden
The preparation methods for “NIOSH/CZ1340000” involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may include large-scale synthesis using specialized equipment and controlled environments to maintain consistent quality. Detailed information on the exact synthetic routes and reaction conditions for this compound can be found in the NIOSH Manual of Analytical Methods .
Analyse Chemischer Reaktionen
“NIOSH/CZ1340000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound.
Wissenschaftliche Forschungsanwendungen
The compound “NIOSH/CZ1340000” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in manufacturing processes, quality control, and safety assessments .
Wirkmechanismus
The mechanism of action of “NIOSH/CZ1340000” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the concentration and exposure duration. The compound may affect cellular signaling pathways, enzyme activities, and gene expression, ultimately influencing physiological and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
“NIOSH/CZ1340000” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chemicals studied by NIOSH for their occupational safety and health implications. These compounds may share similar properties, but “NIOSH/CZ1340000” may have distinct characteristics that make it particularly valuable for specific applications. Examples of similar compounds include various volatile organic compounds and zirconium compounds .
Eigenschaften
CAS-Nummer |
88737-64-8 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-cyclopent-2-en-1-yl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H16O/c1-2-11-15-14-9-7-13(8-10-14)12-5-3-4-6-12/h2-3,5,7-10,12H,1,4,6,11H2 |
InChI-Schlüssel |
RGWCRUJUFAWSPH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C2CCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
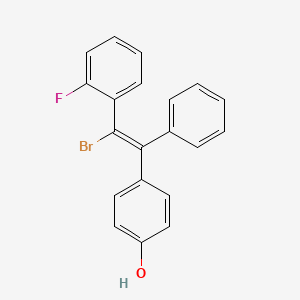
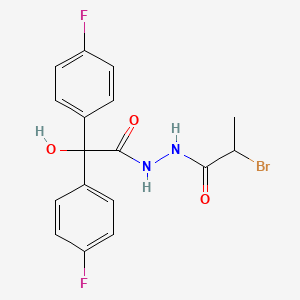

![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)

